molecular formula C17-H15-Br-F-N-O3-S B1663399 Unii-TM1S7yda00 CAS No. 227609-66-7

Unii-TM1S7yda00

Cat. No. B1663399
M. Wt: 412.3 g/mol
InChI Key: LHVKVMMIMWOYFR-HNNXBMFYSA-N
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Description

The substance “Unii-TM1S7yda00” is also known as A-278637 . It has the molecular formula C17H15BrFNO3S . The InChIKey for this substance is LHVKVMMIMWOYFR-HNNXBMFYSA-N .

Scientific Research Applications

Transforming Educational Programs for Academic Researchers

Academic researchers are being aided in translating their scientific research into practical innovations through educational programs and financial support. This approach is seen as vital for advancing society by converting scientific findings into technological innovations. Such initiatives are aimed at both meeting the venture's needs and aligning with the innovator's personal and professional goals (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Advancements in Nanoparticle Syntheses

The progress in the development of novel materials, especially in the field of nanoparticles, is a key aspect of chemical research. This area has significant implications across various industries, including the electronics sector, where discoveries in semiconducting materials have led to substantial technological advancements (Cushing, Kolesnichenko, & O'Connor, 2004).

Collaborative Environments in Environmental Modeling

The development of large scientific applications, like the Unified Air Pollution Model (UNI-DEM), involves geographically dispersed teams. Collaborative working environments, leveraging software frameworks, are essential for facilitating remote development and data sharing in such large-scale scientific endeavors (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Applications in Wireless LAN Technologies

Research in the field of wireless technology, particularly concerning dual-band front-ends for wireless LAN applications, demonstrates the intersection of scientific research and practical technological development. This research focuses on optimizing performance in the Industrial Scientific and Medical (ISM) band and the Unlicensed National Information Infrastructure (UNII) band (Li, Quintal, & Kenneth, 2004).

Evaluating Scientific Research Institutions

STEM Learning to Improve Scientific Literacy

STEM (Science, Technology, Engineering, and Mathematics) education, particularly through the 6E Learning by Design TM Model, is being used to enhance scientific literacy among students. This approach is shown to be effective in improving problem-solving skills and technological insights (Khaeroningtyas, Permanasari, & Hamidah, 2016).

properties

IUPAC Name

(9S)-9-(3-bromo-4-fluorophenyl)-1,1-dioxo-3,4,5,6,7,9-hexahydro-2H-thieno[3,2-b]quinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO3S/c18-10-8-9(4-5-11(10)19)15-16-12(2-1-3-14(16)21)20-13-6-7-24(22,23)17(13)15/h4-5,8,15,20H,1-3,6-7H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVKVMMIMWOYFR-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)CCS3(=O)=O)C4=CC(=C(C=C4)F)Br)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H](C3=C(N2)CCS3(=O)=O)C4=CC(=C(C=C4)F)Br)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno(3,2-b)quinolin-8(4H)-one, 9-(3-bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydro-, 1,1-dioxide, (9S)-

CAS RN

227609-66-7
Record name A-278637
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227609667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-278637
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TM1S7YDA00
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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